molecular formula C6H12ClF2N B13321026 (2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride

Cat. No.: B13321026
M. Wt: 171.61 g/mol
InChI Key: XYYFVXBCHITTHD-UHFFFAOYSA-N
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Description

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₁NF₂·HCl. It is a derivative of cyclobutylmethanamine, where the cyclobutyl ring is substituted with a difluoromethyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylation reagents. This step often requires the use of catalysts and specific reaction conditions to ensure the selective introduction of the difluoromethyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylcyclobutanone, while substitution reactions can produce a variety of substituted cyclobutyl derivatives.

Scientific Research Applications

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Difluoromethyl)cyclobutyl)methanamine hydrochloride
  • (1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride
  • (2-(Difluoromethyl)cyclopropyl)methanamine hydrochloride

Uniqueness

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclobutyl ring. This substitution can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Biological Activity

(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₂ClF₂N
  • Molecular Weight : 171.62 g/mol
  • IUPAC Name : [1-(difluoromethyl)cyclobutyl]methanamine; hydrochloride
  • Appearance : White powder
  • Storage Conditions : Typically stored at 4 °C

The presence of the difluoromethyl group enhances the compound's electrophilicity, which may influence its reactivity and interactions with biological targets. The amine functional group allows for participation in various chemical reactions, potentially leading to diverse biological effects.

Research indicates that this compound may interact with neurotransmitter receptors, modulating synaptic transmission. The specific molecular targets and pathways are still under investigation, but preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects.

Pharmacological Potential

The compound has been studied for its potential applications in several therapeutic areas, particularly in neurology and oncology. Its interactions with neurotransmitter systems suggest possible uses in treating disorders such as depression or anxiety. Additionally, compounds with similar structures have shown anticancer properties, indicating that this compound may also exhibit antitumor activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaKey Features
1-(Trifluoromethyl)cyclobutylmethanamine hydrochlorideC₆H₁₂ClF₃NContains trifluoromethyl group; higher electronegativity
1-(Difluoromethyl)cyclopropylmethanamine hydrochlorideC₅H₉ClF₂NCyclopropane ring; different ring strain effects
1-(Difluoromethyl)phenylethylamine hydrochlorideC₉H₁₂ClF₂NPhenylethyl structure; different pharmacological properties

This table illustrates that while this compound shares core structural features with these compounds, its unique cyclobutane ring and difluoromethyl group contribute to distinct chemical properties and potential biological activities.

Case Studies and Research Findings

  • Neurotransmitter Interaction Studies :
    Preliminary studies have indicated that this compound may bind to neurotransmitter receptors, suggesting a role in modulating synaptic activity. Further research is required to elucidate the specific receptor interactions and their implications for therapeutic applications.
  • Antitumor Activity :
    Compounds structurally similar to this compound have shown significant antitumor activity in preclinical models. For instance, related derivatives have demonstrated potent inhibitory effects on tumor growth in various cancer cell lines, indicating that this compound may also possess similar properties .
  • Synthesis and Structure-Activity Relationship (SAR) :
    The synthesis of this compound involves several steps that can be optimized based on starting materials and desired yields. Understanding the SAR is crucial for developing more potent analogs with improved efficacy and reduced side effects .

Properties

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

[2-(difluoromethyl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-4(5)3-9;/h4-6H,1-3,9H2;1H

InChI Key

XYYFVXBCHITTHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CN)C(F)F.Cl

Origin of Product

United States

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